molecular formula C12H10N2O5 B2789003 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid CAS No. 2567502-98-9

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid

Cat. No. B2789003
CAS RN: 2567502-98-9
M. Wt: 262.221
InChI Key: MHSWSZVONVVAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid, also known as MOPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and can be used to detect ROS in a variety of biological samples.
Biochemical and Physiological Effects:
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has been found to have a variety of biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative stress. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in lab experiments is its high specificity for ROS detection. This makes it an ideal tool for studying oxidative stress and related disorders. However, there are also some limitations to its use, including the need for specialized equipment and expertise to perform the experiments.

Future Directions

There are many potential future directions for research on 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid. These probes could be used to detect other reactive species and could have a wide range of applications in scientific research. Another area of interest is the use of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in the study of neurodegenerative disorders, such as Alzheimer's disease, where oxidative stress is thought to play a key role.
Conclusion:
In conclusion, 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid is a highly promising compound with a wide range of potential applications in scientific research. Its ability to detect reactive oxygen species with high specificity makes it an ideal tool for studying oxidative stress and related disorders. While there are some limitations to its use, the potential benefits of using 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in lab experiments are significant, and future research in this area is likely to yield exciting new discoveries.

Synthesis Methods

The synthesis of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves a multi-step process that begins with the condensation of phthalic anhydride and glycine to form 2-(7-carboxyphthalazin-1-yl)acetic acid. This compound is then treated with methoxyacetic anhydride to produce the final product, 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid.

Scientific Research Applications

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has been found to have a variety of applications in scientific research. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for the study of oxidative stress and related disorders.

properties

IUPAC Name

2-(7-methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-19-12(18)7-2-3-8-5-13-14(6-10(15)16)11(17)9(8)4-7/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSWSZVONVVAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid

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